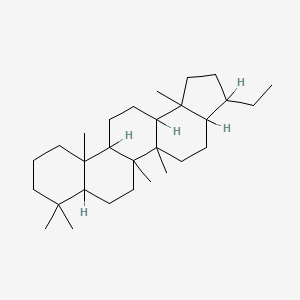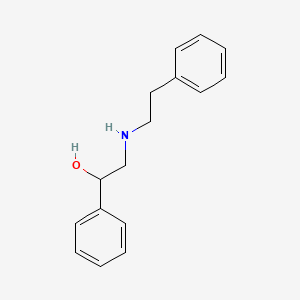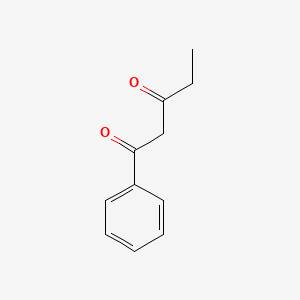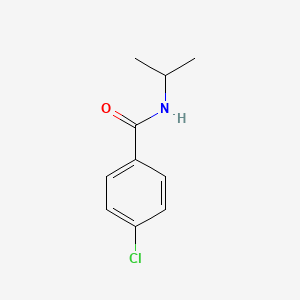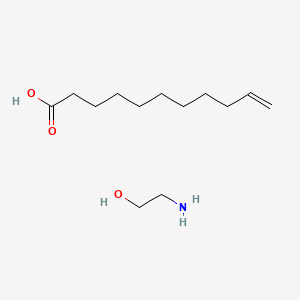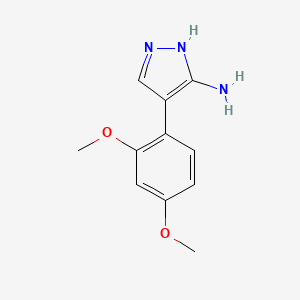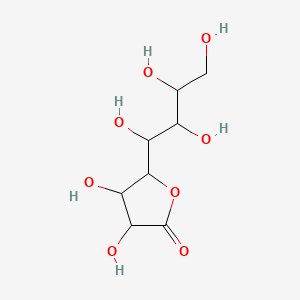
di-p-Tolylacetylene
説明
Di-p-Tolylacetylene (DTA) is an organic compound with the chemical formula C14H12. It is a colorless, non-toxic, and non-flammable liquid that is insoluble in water. DTA is an important building block in organic synthesis and has been widely used in the synthesis of a variety of compounds. It is also a versatile intermediate for the synthesis of other organic compounds, such as pharmaceuticals, fragrances, and dyes.
科学的研究の応用
Synthesis and Characterization of Complexes
- Di-p-tolylacetylene has been identified in the thermal cleavage of carbyne ligands from chromium complexes, leading to the formation of symmetrical alkynes like this compound itself (Fischer, Ruhs, & Plabst, 1977).
Photophysics and Structural Analysis
- Studies on this compound derivatives, such as octatetraynes, have focused on their photophysical properties, crystal data, and potential for polymerization, offering insights into the properties of related polyynes (Deperasińska et al., 2011).
Pyrolysis Studies
- Research on o-tolylacetylene, a related compound, through flash vacuum pyrolysis has contributed to understanding the formation of polycyclic aromatic hydrocarbons (PAHs) and insights into hydrocarbon combustion chemistry (Wentrup, Winter, & Kvaskoff, 2015).
Organic Synthesis
- This compound has been utilized in the synthesis of various organic compounds, showcasing its versatility in organic reactions and transformations (Kodama et al., 2021).
Polymerization Processes
- The catalytic polymerization of this compound has been studied, providing valuable information for the production of poly(arylacetylene) with high stereoregularity and molecular weight, important for material science applications (Mastrorilli et al., 2002).
Energy Storage Applications
- Di-p-tolyl disulfides, which are structurally related to this compound, have been explored for their potential in energy storage devices due to their phase transition properties under varying physical conditions (Ali, Han, & Li, 2022).
Reactions and Rearrangements
- Studies on this compound have explored its reactions and rearrangements, contributing to the understanding of chemical reaction mechanisms and molecular transformations (Sakla, Tadros, & Khaliel, 1970).
Organometallic Chemistry
- Research involving this compound in organometallic chemistry has provided insights into the formation of intermediates and the role of steric effects in chemical reactions (Rausch & Mintz, 1980).
Crystal Structure Predictions
- Theoretical studies have been conducted on di-p-tolyl disulfide, a compound related to this compound, to predict crystal structures, aiding in the design of more stable materials (Hao et al., 2021).
Alkyne and Vinylidene Reactions
- Investigations into the reactions between this compound and other compounds have expanded knowledge in the field of synthetic chemistry, particularly in the context of alkyne and vinylidene reactions (Bianchini et al., 1996).
特性
IUPAC Name |
1-methyl-4-[2-(4-methylphenyl)ethynyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-13-3-7-15(8-4-13)11-12-16-9-5-14(2)6-10-16/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDOCXDLDQXWIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334323 | |
| Record name | di-p-Tolylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2789-88-0 | |
| Record name | di-p-Tolylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





